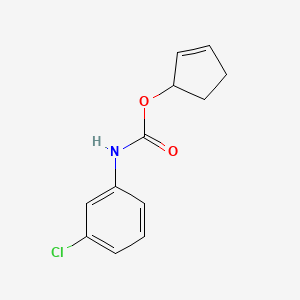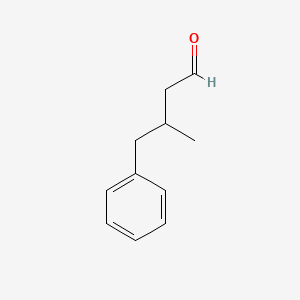
3-Methyl-4-phenylbutyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenylbutyraldehyde is an organic compound with the molecular formula C11H14O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methyl-4-phenylbutyraldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Another method involves the oxidation of 3-methyl-4-phenylbutanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is carried out under controlled temperature conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of 3-methyl-4-phenylbutyronitrile. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The nitrile group is selectively reduced to the aldehyde without affecting the aromatic ring.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-phenylbutyraldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methyl-4-phenylbutyric acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methyl-4-phenylbutanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: 3-Methyl-4-phenylbutyric acid
Reduction: 3-Methyl-4-phenylbutanol
Substitution: Various substituted aromatic derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-phenylbutyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: It is used in the fragrance industry due to its pleasant aroma and as a flavoring agent in food products.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-phenylbutyraldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is exploited in the synthesis of various bioactive compounds. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
3-Methyl-4-phenylbutyraldehyde can be compared with similar compounds such as:
4-Phenylbutyraldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methyl-4-phenylbutyric acid: The oxidized form of the aldehyde, with different chemical properties and uses.
3-Methyl-4-phenylbutanol: The reduced form of the aldehyde, used in different synthetic applications.
Eigenschaften
CAS-Nummer |
13881-14-6 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
3-methyl-4-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
InChI-Schlüssel |
GNQAZNILNLQRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
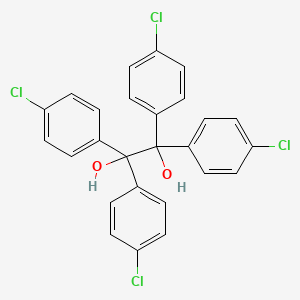
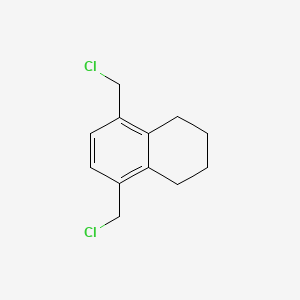
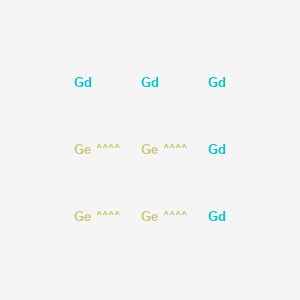

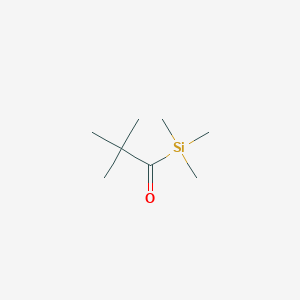
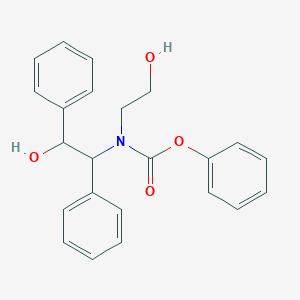

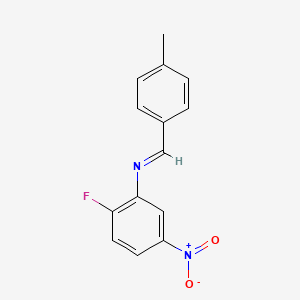
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
